4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with various substituents attached to it.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the 4-hydroxy-2H-chromen-2-one intermediate.
Introduction of the Amino Group: The 4-hydroxy-2H-chromen-2-one intermediate is then reacted with 4-ethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to introduce the amino group at the 4-position.
Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Substituted chromen-2-one derivatives
Scientific Research Applications
4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
- 4-(((4-chlorophenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
- 4-(((4-ethoxyphenyl)amino)methyl)-6,7-dimethyl-2H-chromen-2-one
Uniqueness
4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 4-position and the methyl groups at the 7 and 8 positions can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(4-ethoxyanilino)methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQRMOYEJVPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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